molecular formula C15H21N4O11P B021727 2',3'-Secouridine 4-nitrophenyl 3'-phosphate CAS No. 110238-07-8

2',3'-Secouridine 4-nitrophenyl 3'-phosphate

Cat. No. B021727
M. Wt: 464.32 g/mol
InChI Key: HZZXZYIHMBASFP-QMDUSEKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',3'-Secouridine 4-nitrophenyl 3'-phosphate is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology due to its potential applications in scientific research. This compound is synthesized through a specific chemical reaction and has been found to exhibit various biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2',3'-Secouridine 4-nitrophenyl 3'-phosphate involves its binding to the spliceosome complex, which is composed of various proteins and RNA molecules. The binding of this compound to the spliceosome complex results in the inhibition of RNA splicing, which can have significant implications in the regulation of gene expression.

Biochemical And Physiological Effects

Apart from its role in RNA splicing, 2',3'-Secouridine 4-nitrophenyl 3'-phosphate has also been found to exhibit other biochemical and physiological effects. For instance, it has been shown to inhibit the activity of protein phosphatase 1, which is an enzyme that plays a critical role in various cellular processes such as cell division and apoptosis.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 2',3'-Secouridine 4-nitrophenyl 3'-phosphate in lab experiments is its specificity towards the spliceosome complex. This specificity allows researchers to study the process of RNA splicing in a more targeted manner. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and organisms.

Future Directions

There are several future directions that researchers can explore with regards to 2',3'-Secouridine 4-nitrophenyl 3'-phosphate. One potential direction is the development of more potent and specific inhibitors of RNA splicing, which can have significant implications in the regulation of gene expression. Another direction is the study of the physiological effects of this compound in different organisms and cell types, which can provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 2',3'-Secouridine 4-nitrophenyl 3'-phosphate involves the reaction between 2',3'-Secouridine and 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the final compound.

Scientific Research Applications

2',3'-Secouridine 4-nitrophenyl 3'-phosphate has been widely used in various scientific research studies. One of its primary applications is in the study of RNA splicing, which is a crucial process that occurs during gene expression. This compound has been found to inhibit RNA splicing by binding to the spliceosome complex, which is responsible for the process.

properties

CAS RN

110238-07-8

Product Name

2',3'-Secouridine 4-nitrophenyl 3'-phosphate

Molecular Formula

C15H21N4O11P

Molecular Weight

464.32 g/mol

IUPAC Name

azanium;[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-hydroxyethoxy]-3-hydroxypropyl] (4-nitrophenyl) phosphate

InChI

InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1

InChI Key

HZZXZYIHMBASFP-QMDUSEKHSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC[C@@H](CO)O[C@H](CO)N2C=CC(=O)NC2=O.[NH4+]

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+]

Other CAS RN

110238-07-8

synonyms

2',3'-secouridine 4-nitrophenyl 3'-phosphate
SUNPP3

Origin of Product

United States

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